molecular formula C19H25N5O3 B2605073 N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941935-22-4

N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Número de catálogo B2605073
Número CAS: 941935-22-4
Peso molecular: 371.441
Clave InChI: XKWRTBPCXCDBGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

The title molecule, 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide , has been investigated as a potential antitumor agent. It was designed and synthesized as a fused analog of one of the tautomeric forms of 6-azaisocytosine. This compound belongs to a novel class of innovative antimetabolite-type molecules. As an activator of apoptotic caspases, it holds promise for cancer treatment .

Bioisosteric Replacement and Drug Design

The compound’s structure was developed through successful bioisosteric replacement. Researchers established its structure based on 1H NMR, ATR-FTIR, and UV spectra registered at room temperature. Its high purity was confirmed by HPLC. This bioisosteric approach enhances drug design and optimization .

Pharmacokinetic Properties Assessment

In the preclinical phase, various important pharmacokinetic properties of this compound have been assessed. These properties include absorption, distribution, metabolism, and excretion. Understanding these aspects is crucial for evaluating its potential as a therapeutic agent .

Catalyst and Synthetic Chemistry

The compound’s synthesis involves the use of catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl) has been employed in related reactions. Catalysts play a vital role in efficient and selective synthesis of bioactive compounds .

Antidepressant Molecule Synthesis

While not directly related to the compound, research on antidepressant molecules often employs similar synthetic strategies. For example, the synthesis of tertiary alcohols using boroxines and rhodium catalysts has been explored. Understanding these synthetic pathways contributes to drug discovery and development .

Tautomeric Equilibrium Studies

The compound’s tautomeric equilibrium has been investigated. From 1H and 13C-NMR spectra, it was confirmed that the equilibrium is completely shifted to a specific tautomeric form. Such studies provide insights into molecular behavior and stability .

Propiedades

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13(2)27-12-4-9-20-17(25)16-18(26)24-11-10-23(19(24)22-21-16)15-7-5-14(3)6-8-15/h5-8,13H,4,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWRTBPCXCDBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.